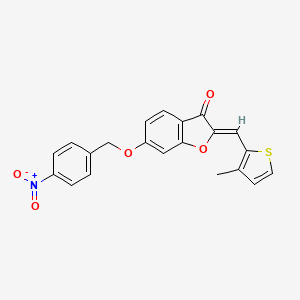
(Z)-2-((3-methylthiophen-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-((3-methylthiophen-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H15NO5S and its molecular weight is 393.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-((3-methylthiophen-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one is a complex organic compound that integrates various functional groups, which may confer significant biological activities. This compound is characterized by a benzofuran core, a thiophene moiety, and a nitrobenzyl ether, suggesting potential for diverse pharmacological applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Structural Overview
The structure of this compound is depicted as follows:
This molecule features:
- Benzofuran core : Known for its antimicrobial and anticancer properties.
- Thiophene moiety : Often associated with anti-inflammatory and antioxidant activities.
- Nitro group : Frequently implicated in enhanced biological activity through electron-withdrawing effects.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various pathogens.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Antimycobacterial |
| Compound B | 2 | Antifungal |
| Compound C | 10 | Antibacterial |
In a study evaluating benzofuran derivatives against Mycobacterium tuberculosis and fungal strains, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/mL, indicating strong antimicrobial potential .
Anticancer Activity
The compound's structural features suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 5.0 | Apoptosis |
| Study B | HeLa (cervical cancer) | 7.5 | Cell cycle arrest |
For example, derivatives of benzofuran have been shown to exhibit IC50 values below 10 μM against various cancer cell lines, indicating promising anticancer activity .
Case Study 1: Synthesis and Activity Evaluation
In a recent study, researchers synthesized multiple analogs of benzofuran derivatives including this compound. The synthesized compounds were subjected to biological testing for antimicrobial and anticancer activities. The findings revealed that modifications on the benzofuran core significantly influenced the biological outcomes.
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted on related compounds to determine how variations in substituents affect biological activity. The presence of electron-donating or withdrawing groups on the benzofuran scaffold was found to correlate with increased potency against bacterial strains and cancer cell lines. For instance, the introduction of methyl or nitro groups enhanced both antimicrobial and anticancer activities .
Eigenschaften
IUPAC Name |
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(4-nitrophenyl)methoxy]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5S/c1-13-8-9-28-20(13)11-19-21(23)17-7-6-16(10-18(17)27-19)26-12-14-2-4-15(5-3-14)22(24)25/h2-11H,12H2,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNNTMCZHVRFT-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














